molecular formula C8H16ClNO2 B1394744 3-Piperidinyl propanoate hydrochloride CAS No. 1220031-98-0

3-Piperidinyl propanoate hydrochloride

Cat. No. B1394744
M. Wt: 193.67 g/mol
InChI Key: PDXPPXHVJPFNBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular formula of 3-Piperidinyl propanoate hydrochloride is C8H16ClNO2 . The InChI code is 1S/C9H17NO2.ClH/c1-12-9 (11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 3-Piperidinyl propanoate hydrochloride is 207.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 207.1026065 g/mol .

Scientific Research Applications

1. Characterization and Polymorphism in Anaesthetic Drugs

3-Piperidinyl propanoate hydrochloride derivatives are explored for their structural characteristics and polymorphism in the context of local anaesthetic drugs. The study on falicaine hydrochloride and dyclonine hydrochloride, which share a structural similarity with 3-piperidinyl propanoate hydrochloride, provides insights into their solid phases, thermal stability, and crystallization behavior (Schmidt, 2005).

2. Enhancement of Cognitive Performance

Derivatives of 3-piperidinyl propanoate hydrochloride have been studied for their potential to enhance cognitive performance. In a study, specific agonists related to this compound showed effects on spatial learning and memory in rats, suggesting their role in modulating cognitive processes (Fontana et al., 1997).

3. Acetylcholinesterase Inhibition for Alzheimer’s Treatment

Compounds structurally related to 3-piperidinyl propanoate hydrochloride have shown potent and selective inhibition of acetylcholinesterase, an enzyme associated with Alzheimer’s disease. This suggests their potential therapeutic application in neurodegenerative diseases (Nagel et al., 1995).

4. Cytotoxicity and Anticancer Applications

Certain derivatives of 3-piperidinyl propanoate hydrochloride exhibit significant cytotoxicity towards cancer cells, indicating their potential as anticancer agents. These compounds have shown promising in vivo activity against colon cancers, highlighting their relevance in cancer research (Dimmock et al., 1998).

Safety And Hazards

While specific safety and hazard information for 3-Piperidinyl propanoate hydrochloride was not found in the search results, general safety measures for handling similar compounds include avoiding prolonged exposure, not breathing dust or vapor, and storing in a cool, dry, well-ventilated place .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

piperidin-3-yl propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXPPXHVJPFNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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